[3-Methyl-4-(methylsulfanyl)phenyl]methanamine
Description
[3-Methyl-4-(methylsulfanyl)phenyl]methanamine is a substituted benzylamine derivative featuring a methyl group at the 3-position and a methylsulfanyl (SCH₃) group at the 4-position of the phenyl ring.
Properties
IUPAC Name |
(3-methyl-4-methylsulfanylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-7-5-8(6-10)3-4-9(7)11-2/h3-5H,6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGSGMPCSAPFDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
[3-Methyl-4-(methylsulfanyl)phenyl]methanamine, also known by its CAS number 1178916-64-7, is a compound that has garnered interest in biological research due to its potential therapeutic applications. This article delves into the biological activities associated with this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a phenyl ring substituted with a methyl group and a methylsulfanyl group, contributing to its unique chemical reactivity. The structural formula can be represented as:
This structure is significant as it influences the compound's interaction with biological targets.
The biological activity of [3-Methyl-4-(methylsulfanyl)phenyl]methanamine can be attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It could modulate receptor activity, influencing signal transduction pathways critical for cellular responses.
Antimicrobial Activity
Research indicates that [3-Methyl-4-(methylsulfanyl)phenyl]methanamine exhibits significant antimicrobial properties. Studies have shown that the compound is effective against various strains of bacteria, including:
- Staphylococcus aureus (including MRSA)
- Escherichia coli
- Candida albicans
The Minimum Inhibitory Concentration (MIC) values for these microorganisms have been reported as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1.0 |
| Escherichia coli | 8.0 |
| Candida albicans | 4.0 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Anticancer Activity
In vitro studies have demonstrated that [3-Methyl-4-(methylsulfanyl)phenyl]methanamine possesses anticancer properties. It has shown selective cytotoxicity against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The following table summarizes the cytotoxic effects observed:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 5.0 |
| MCF7 | 10.0 |
These findings indicate that the compound may interfere with cancer cell proliferation and survival.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of [3-Methyl-4-(methylsulfanyl)phenyl]methanamine against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated an MIC of 1 µg/mL, significantly lower than many conventional antibiotics, highlighting its potential as a new therapeutic agent for treating resistant infections.
- Anticancer Research : In another study focusing on the cytotoxic effects of various phenylmethanamine derivatives, [3-Methyl-4-(methylsulfanyl)phenyl]methanamine was found to induce apoptosis in A549 cells through the activation of caspase pathways. This suggests a mechanism by which the compound may exert its anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of [3-Methyl-4-(methylsulfanyl)phenyl]methanamine, highlighting substituent variations, molecular features, and inferred properties based on evidence:
Key Observations:
Substituent Effects on Reactivity and Applications :
- The boronate ester analog ([1]) enables cross-coupling reactions, a feature absent in the target compound.
- Electron-withdrawing groups (e.g., Cl, OCF₃ in ) reduce the amine’s basicity compared to the electron-donating SCH₃ and CH₃ in the target compound.
Structural Modifications and Bioactivity :
- Pyrimidine derivatives (e.g., ) are often explored for antimicrobial or kinase inhibitory activity due to their planar heterocyclic core.
- Fluorinated analogs () may exhibit improved metabolic stability and bioavailability.
Physicochemical Properties: Dihydrochloride salts () enhance water solubility, critical for pharmaceutical formulations.
Research Findings and Implications
- Synthetic Utility : The boronate ester analog ([1]) demonstrates higher synthetic versatility for metal-catalyzed reactions, whereas the target compound’s methylsulfanyl group may favor nucleophilic substitution or oxidation pathways.
- Biological Relevance : Fluorinated and heterocyclic analogs () highlight trends in drug design, where substituent tuning optimizes pharmacokinetics and target binding.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
